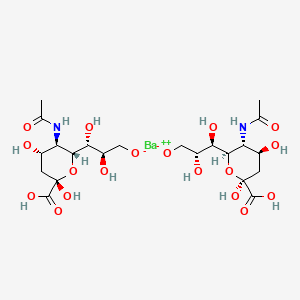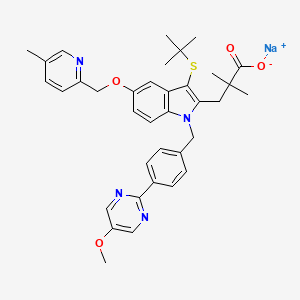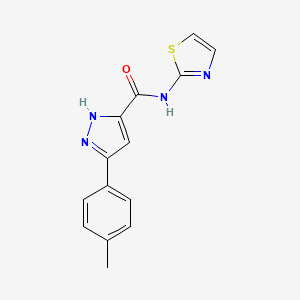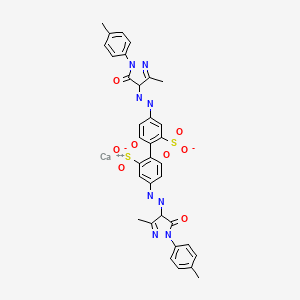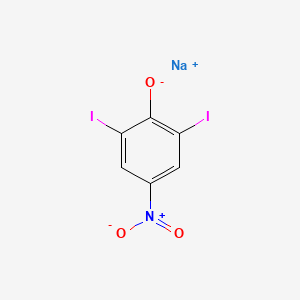![molecular formula C41H45ClN2O13S B12729320 (Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate CAS No. 93909-29-6](/img/structure/B12729320.png)
(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include chloroform, methanol, and other organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as rotary evaporation and lyophilization are often employed to remove solvents and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as the chloro group and the piperazine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound may be used to study the interactions between different functional groups and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry: In the industrial sector, this compound can be used in the production of various materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and chemical engineering .
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other derivatives of benzocbenzothiepin and piperazine. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness: What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
93909-29-6 |
|---|---|
Molekularformel |
C41H45ClN2O13S |
Molekulargewicht |
841.3 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C33H37ClN2O5S.2C4H4O4/c1-38-29-19-24(20-30(39-2)32(29)40-3)33(37)41-18-17-36-15-13-35(14-16-36)12-6-9-27-26-8-5-4-7-23(26)22-42-31-11-10-25(34)21-28(27)31;2*5-3(6)1-2-4(7)8/h4-5,7-11,19-21H,6,12-18,22H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b27-9-;2-1+;2-1- |
InChI-Schlüssel |
OCIZSBOVSAMHFI-IVJYPFEUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CC/C=C\3/C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl.C(=C/C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCC=C3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


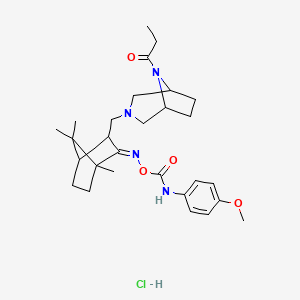
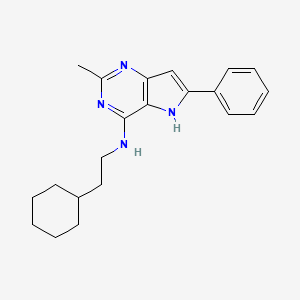

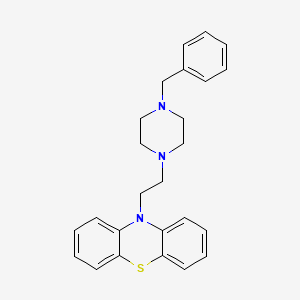
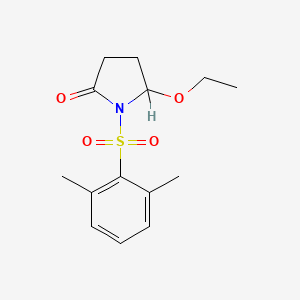
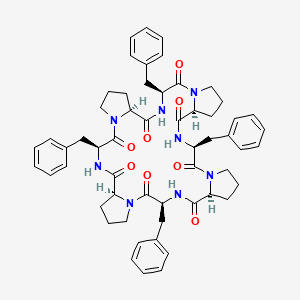
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
